molecular formula C17H15F4N3O3 B11488157 Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester

Cat. No.: B11488157
M. Wt: 385.31 g/mol
InChI Key: LBLCWFJFQHQSFW-UHFFFAOYSA-N
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Description

Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of trifluoromethyl and fluorobenzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester typically involves multiple steps:

    Formation of the Trifluoromethyl Group: This step involves the introduction of the trifluoromethyl group into the propanoic acid backbone. This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with an amine group.

    Formation of the Pyridinylamino Group: The pyridinylamino group is introduced through a coupling reaction between a pyridine derivative and an amine group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the fluorobenzoyl moiety, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can take place at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorobenzoyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3,3,3-trifluoro-2-[(2-chlorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester
  • Propanoic acid, 3,3,3-trifluoro-2-[(2-bromobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester

Uniqueness

Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15F4N3O3

Molecular Weight

385.31 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(pyridin-2-ylamino)propanoate

InChI

InChI=1S/C17H15F4N3O3/c1-2-27-15(26)16(17(19,20)21,23-13-9-5-6-10-22-13)24-14(25)11-7-3-4-8-12(11)18/h3-10H,2H2,1H3,(H,22,23)(H,24,25)

InChI Key

LBLCWFJFQHQSFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=N1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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